molecular formula C17H13N3O4 B13386869 3a-Hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one

3a-Hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one

Cat. No.: B13386869
M. Wt: 323.30 g/mol
InChI Key: VIMYHNYWFMRDKQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of S-(-)-7-Desmethyl-8-nitro Blebbistatin involves chemical modification of the tricyclic core of blebbistatinThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

S-(-)-7-Desmethyl-8-nitro Blebbistatin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

S-(-)-7-Desmethyl-8-nitro Blebbistatin is compared with other similar compounds like para-nitroblebbistatin and para-aminoblebbistatin. These compounds also exhibit enhanced photostability and reduced fluorescence compared to blebbistatin . S-(-)-7-Desmethyl-8-nitro Blebbistatin is unique in its specific modifications, which provide distinct advantages in certain applications.

Similar Compounds

Properties

IUPAC Name

3a-hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-15-13-7-6-12(20(23)24)10-14(13)18-16-17(15,22)8-9-19(16)11-4-2-1-3-5-11/h1-7,10,22H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMYHNYWFMRDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C21O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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